Phoxim-methyl
Description
Phoxim-methyl (CAS 14816-16-1; molecular formula C₁₀H₁₁N₂O₃PS) is an organophosphate insecticide and the dimethyl ester analog of phoxim (CAS 14816-18-3; C₁₂H₁₅N₂O₃PS) . Structurally, it features a cyanobenzylideneamino-oxyphosphonothioate backbone, with methoxy groups replacing the ethoxy substituents in phoxim . Pure this compound is a light-yellow oily liquid with a density of 1.176 g/cm³, low water solubility, and stability in acidic conditions but susceptibility to photodegradation . It is primarily used in agricultural and public health pest control due to its broad-spectrum activity against nematodes, arthropods, and mollusks .
Structure
2D Structure
Properties
CAS No. |
14816-16-1 |
|---|---|
Molecular Formula |
C10H11N2O3PS |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(Z)-N-dimethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-12-10(8-11)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-10+ |
InChI Key |
QQVNWNVUGXNUJN-BENRWUELSA-N |
SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Isomeric SMILES |
COP(=S)(OC)O/N=C(\C#N)/C1=CC=CC=C1 |
Canonical SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Synonyms |
methyl phoxim phenylglyoxylonitrile oxime O-(O,O-dimethyl phosphorothioate) phoxim-methyl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Phoxim-Methyl
Recent advancements in the synthesis of phoxim have highlighted the use of macromolecular alcohols like benzyl alcohol as starting materials. This method improves safety and reduces waste compared to traditional methods that utilize small molecular alcohols. The new synthetic route has shown a high yield of 72.9% and minimizes the production of hazardous byproducts .
Agricultural Applications
This compound is extensively used in agriculture as a foliar and soil-applied insecticide . Its effectiveness against various pests makes it a valuable tool for crop protection. The compound is also employed in seed dressing and for treating livestock against mites .
Table 1: Application Rates and Efficacy
| Application Type | Rate (kg/ha) | Target Pests | Efficacy (%) |
|---|---|---|---|
| Foliar Application | 100 | Aphids, Thrips | >90 |
| Soil Application | 100 | Soil-borne pests | >85 |
| Seed Dressing | 5 | Seedlings against insects | >95 |
Metabolism and Environmental Impact
This compound undergoes significant metabolism in both plants and animals. Studies show that after soil application, the compound degrades rapidly with half-lives ranging from 1 to 11 days depending on environmental conditions . In plants, phoxim is absorbed and translocated, with some metabolites being incorporated into plant tissues, suggesting potential long-term effects on food safety.
Table 2: Metabolism in Plants
| Plant Type | Absorption Rate (%) | Metabolite Detection Time (days) |
|---|---|---|
| Maize | 0.08 | 7 |
| Cotton | Variable | 3 |
Toxicity Studies
Research has indicated that this compound can significantly affect nerve conduction in organisms such as silkworms. Elevated levels of neurotransmitters were observed following exposure, indicating potential neurotoxic effects. However, pretreatment with certain compounds like CeCl₃ has shown promise in mitigating these effects by enhancing phoxim metabolism .
Detection Methods
Rapid detection of phoxim residues in agricultural products is crucial for food safety. Recent studies have developed flexible surface-enhanced Raman spectroscopy (SERS) substrates that allow for on-site detection of phoxim residues with high precision and stability .
Table 3: Detection Limits Using SERS
| Pesticide | Detection Range (μg/L) |
|---|---|
| Phoxim | 50 - 5000 |
| Malathion | 10 - 1000 |
Case Studies
Case Study 1: Residue Analysis in Pak Choi
A study demonstrated that ultrasound and ozone treatments could effectively remove over 90% of phoxim residues from pak choi, highlighting the importance of post-harvest treatment methods to ensure food safety .
Case Study 2: Environmental Stability
Investigations into the stability of phoxim formulations revealed that storage conditions significantly affect its toxicity, emphasizing the need for proper handling and storage practices to minimize environmental impact .
Comparison with Similar Compounds
Phoxim vs. Phoxim-Methyl
Both compounds share similar insecticidal mechanisms, inhibiting acetylcholinesterase (AChE) in target pests .
Methyl Parathion (CAS 298-00-0)
Methyl parathion (C₈H₁₀NO₅PS) is another organophosphate insecticide with a para-nitrophenyl group. Unlike this compound, it is highly toxic to mammals (acute oral LD₅₀ ≈ 6–14 mg/kg in rats) and exhibits stronger genotoxicity in sister chromatid exchange (SCE) assays . Both compounds are used in mixed formulations (e.g., with cypermethrin) but differ in regulatory status; methyl parathion is heavily restricted due to human health risks .
Dimethoate (CAS 60-51-5)
Dimethoate (C₅H₁₂NO₃PS₂) contains a thioether group and is systemic in action, enabling uptake by plant tissues. While this compound is non-systemic, both inhibit AChE. Dimethoate has higher water solubility (23.8 g/L at 20°C) and a shorter environmental half-life (3–7 days) compared to this compound’s persistence in lipids .
Other Organophosphates
- Pirimiphos-methyl (CAS 29232-93-7): Used in stored grain protection. Unlike this compound, it has a pyrimidine ring, enhancing stability in alkaline conditions .
- Phosmet (CAS 732-11-6): Contains a phthalimide group, providing selective toxicity toward lepidopteran pests .
Key Research Findings
Efficacy and Toxicity
Environmental Behavior
- This compound’s lipophilicity (logP ~3.5) predisposes it to soil adsorption, whereas dimethoate’s hydrophilicity increases leaching risks .
- Photodegradation half-lives: Phoxim (2–4 hours) vs. This compound (data lacking; predicted similar due to structural analogy) .
Regulatory and Commercial Status
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify Phoxim-methyl in environmental samples?
- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification. Calibrate instruments using certified reference standards (e.g., CAS 14816-16-1 for this compound). Validate results with spike-recovery experiments in matrices like soil or water to account for matrix effects . Include internal standards (e.g., isotopically labeled analogs) to improve accuracy .
Q. What experimental designs are recommended for assessing this compound’s acute toxicity in non-target organisms?
- Methodology : Follow OECD Guidelines 203 (Fish Acute Toxicity) or 213 (Honeybee Acute Oral Toxicity). Use dose-response studies with at least five concentrations, negative controls, and replicate groups (n ≥ 10). Measure endpoints like LC50/EC50 and apply probit analysis for statistical interpretation. Include species-specific metabolic activity assessments (e.g., cytochrome P450 assays) to contextualize toxicity mechanisms .
Q. What are the best practices for synthesizing this compound in laboratory settings?
- Methodology : Optimize the reaction of α-cyanobenzylideneamino-oxyphosphonothioate with dimethyl chlorophosphate under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, hexane:ethyl acetate gradient). Characterize the product via NMR (¹H, ³¹P) and FT-IR to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation half-lives of this compound across soil types?
- Methodology : Conduct comparative studies controlling for variables like organic matter content, pH, and microbial activity. Use ¹⁴C-labeled this compound to track mineralization pathways. Apply mixed-effects models to analyze variance and identify dominant degradation drivers (e.g., soil microbiota vs. abiotic hydrolysis). Cross-reference with historical data from regions with similar pedological profiles .
Q. What advanced analytical techniques are suitable for elucidating this compound’s metabolic pathways in plants?
- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with high-resolution orbitrap detectors to detect metabolites. Use hydroponic systems to expose model plants (e.g., Arabidopsis thaliana) to this compound and perform time-course sampling. Integrate metabolomics datasets with enzyme inhibition assays (e.g., glutathione-S-transferase activity) to map biotransformation routes .
Q. How can computational modeling improve the prediction of this compound’s environmental fate?
- Methodology : Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like log P, molecular polarizability, and soil adsorption coefficients (Koc). Validate models against experimental data from field studies. Incorporate GIS-based spatial analysis to simulate runoff and leaching risks in agricultural watersheds .
Q. What strategies mitigate methodological biases in long-term ecotoxicological studies of this compound?
- Methodology : Implement blind data analysis protocols and randomized sampling schedules. Use multi-laboratory ring tests to assess inter-study reproducibility. Apply Bayesian statistics to account for uncertainty in low-dose extrapolation models. Archive raw data and analytical scripts in FAIR-aligned repositories for transparency .
Methodological Best Practices
- Data Management : Store raw chromatograms, spectral data, and experimental metadata in standardized formats (e.g., mzML for MS data). Use electronic lab notebooks (ELNs) with timestamped entries to ensure traceability .
- Ethical Compliance : Declare conflicts of interest in publications and adhere to OECD ethical guidelines for ecotoxicity testing. Obtain permits for field studies involving protected ecosystems .
- Literature Review : Prioritize peer-reviewed journals indexed in Scopus or Web of Science. Avoid encyclopedic sources; instead, use them to identify primary references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
